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Compound of Interest

Compound Name: 3-Phenoxypropanehydrazide

CAS No.: 95885-09-9

Cat. No.: B3014606 Get Quote

Executive Technical Summary
3-Phenoxypropanehydrazide (3-PPH) represents a lipophilic hydrazide scaffold. Unlike

hydrophilic hydrazides (e.g., Isoniazid), the phenoxy-alkyl tail of 3-PPH provides enhanced

blood-brain barrier (BBB) permeability and hydrophobic pocket affinity within the active sites of

flavin-dependent amine oxidases.

While historically associated with herbicide intermediates, this scaffold is currently being re-

evaluated in drug discovery for its potential as a Monoamine Oxidase (MAO) Inhibitor and,

more recently, as a zinc-binding group (ZBG) in Histone Deacetylase (HDAC) inhibition.

Benchmarking Thesis: To validate 3-PPH, it must be benchmarked against Iproniazid

(mechanism match) and Clorgyline (lipophilic match). The primary hypothesis is that 3-PPH

acts as a "suicide substrate," forming a covalent N(5)-flavin adduct via a radical mechanism

initiated by the hydrazide warhead.

Mechanistic Benchmarking
The following table contrasts 3-PPH against industry-standard inhibitors. Use these values as

the "Control" baseline in your screening assays.

Table 1: Comparative Inhibitor Profile[1]
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Feature
3-

Phenoxypropan

ehydrazide

Iproniazid

(Standard 1)
Clorgyline

(Standard 2)
Phenelzine

(Standard 3)

Chemical Class
Aryloxyalkyl

Hydrazide
Alkyl Hydrazide Propargylamine Hydrazine

Primary Target
MAO-A / MAO-B

(Dual)

MAO-A / MAO-B

(Non-selective)

MAO-A

(Selective)

MAO-A / MAO-B

(Non-selective)

Binding Mode
Irreversible

(Covalent)
Irreversible Irreversible Irreversible

Mechanism
Flavin Adduct

Formation

Radical

intermediate

Flavin N(5)

adduct

Radical

intermediate

Lipophilicity

(cLogP)
~1.2 (Moderate) -0.7 (Low) 3.5 (High) 0.6 (Low)

Key Advantage

Improved BBB

penetration over

Iproniazid; lower

steric bulk than

Clorgyline.

Historical

baseline.[1][2]

High selectivity

reference.

Potency

reference.

Biological Pathway Context
To understand the impact of 3-PPH, we must visualize the specific metabolic bottleneck it

creates. The diagram below illustrates the Monoamine degradation pathway and the precise

intervention point of hydrazide inhibitors.
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Figure 1: Mechanism of Action. 3-PPH covalently binds the FAD cofactor within MAO, halting

the deamination of neurotransmitters and reducing H2O2 production.

Experimental Validation Protocols
As a Senior Application Scientist, I recommend the Amplex Red Fluorometric Assay for

benchmarking 3-PPH. This method is superior to UV-absorbance methods (kynuramine) for

hydrazides because it directly measures the H2O2 byproduct, avoiding potential spectral

interference from the phenoxy group.

Protocol A: IC50 Determination (Fluorometric)
Objective: Determine the potency of 3-PPH against Recombinant Human MAO-A and MAO-B.

Reagents:

Enzyme: Recombinant Human MAO-A and MAO-B (5 mg/mL).
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Substrate: Tyramine (200 µM final) or p-Tyramine.

Detection: Amplex Red Reagent (10-Acetyl-3,7-dihydroxyphenoxazine).

Coupling Enzyme: Horseradish Peroxidase (HRP, 1 U/mL).

Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow Diagram:

1. PREPARATION
Dilute 3-PPH in DMSO

(7-point log dilution: 1nM - 100µM)

2. PRE-INCUBATION
Incubate Enzyme + Inhibitor

(37°C for 15 mins)
*Critical for Irreversible Inhibitors*

3. INITIATION
Add Master Mix:

(Tyramine + Amplex Red + HRP)

4. KINETIC READ
Measure Fluorescence (Ex/Em 530/590nm)

Every 2 mins for 30 mins

5. ANALYSIS
Calculate Slope (RFU/min)

Plot % Inhibition vs. Log[Inhibitor]

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Amplex Red MAO inhibition assay.

Critical Technical Note: Hydrazides are often time-dependent inhibitors. You must perform Step

2 (Pre-incubation). If you skip pre-incubation, the IC50 will appear artificially high (less potent)
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because the covalent bond takes time to form.

Protocol B: Reversibility Check (Dialysis)
To confirm 3-PPH acts as an irreversible suicide inhibitor (like Iproniazid) rather than a

reversible competitive inhibitor:

Incubate MAO enzyme with 3-PPH at 10x IC50 for 30 minutes.

Dialyze the mixture against buffer for 24 hours at 4°C (using a 10kDa cutoff membrane) to

remove unbound inhibitor.

Retest enzyme activity.

Result A (Recovery of Activity): Reversible inhibition.

Result B (No Recovery): Irreversible inhibition (Expected for Hydrazides).

Data Interpretation & Expected Results
When analyzing your data, structure your results table as follows. The values below are

representative targets based on Structure-Activity Relationships (SAR) of similar phenoxy-

hydrazides [1, 3].

Table 2: Benchmarking Criteria
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Parameter Metric
3-PPH (Target
Profile)

Interpretation

Potency (MAO-A) IC50 1 - 10 µM

Moderate potency

expected. If >50µM,

the phenoxy linker

may be too short/long.

Potency (MAO-B) IC50 0.5 - 5 µM

Phenoxy groups often

favor MAO-B

hydrophobic clefts.

Selectivity Index SI (A/B) ~0.5 - 2.0

Likely non-selective

(Dual inhibitor), similar

to Phenelzine.

Time-Dependency High

Activity should

decrease significantly

with pre-incubation

time.

Troubleshooting:

High Background Fluorescence: Hydrazides can sometimes react directly with HRP or

Amplex Red. Always run a "No Enzyme" control containing only Buffer + Inhibitor + Detection

Reagents to subtract chemical interference.

Low Solubility: The phenoxy group increases lipophilicity. Ensure DMSO concentration does

not exceed 1% in the final well, as DMSO itself can inhibit MAO at high concentrations.

Safety & Handling (E-E-A-T)
Toxicity: Hydrazides can release free hydrazine in vivo or under acidic conditions, which is

hepatotoxic and carcinogenic. Handle 3-PPH as a potential mutagen.

Waste: Do not dispose of hydrazides down the drain; use specific organic waste streams.

PPE: Double nitrile gloves are recommended due to the high skin permeability of lipophilic

phenoxy derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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